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(2S,3S)-(-)-Bis(diphenylphosphino)butane: A
Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2S,3S)-(-)-Bis(diphenylphosphino)butane, commonly known as (S,S)-Chiraphos, is a chiral

diphosphine ligand widely employed in asymmetric catalysis. Its C2-symmetric backbone and

stereogenic carbons make it a highly effective ligand for a variety of transition metal-catalyzed

reactions, enabling the synthesis of enantiomerically enriched products. This technical guide

provides a detailed overview of its physical and chemical properties, a representative synthesis

protocol, and an example of its application in asymmetric hydrogenation.

Core Physical and Chemical Properties
(S,S)-Chiraphos is a white crystalline powder that is stable in air, a desirable characteristic for a

phosphine ligand.[1] Its solubility in common organic solvents facilitates its use in a wide range

of reaction conditions.

Physical Properties
A summary of the key physical properties of (2S,3S)-(-)-Bis(diphenylphosphino)butane is

presented in the table below.
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Property Value References

Appearance
White to off-white crystalline

powder
[1][2]

Molecular Formula C₂₈H₂₈P₂ [3][4]

Molecular Weight 426.47 g/mol [4]

Melting Point 104-109 °C [1][5]

Boiling Point 529.2 ± 33.0 °C (Predicted) [5][6]

Optical Rotation [α]D²⁷ -211° (c = 1.5 in CHCl₃) [4]

Solubility
Soluble in acetonitrile and

chloroform.
[5][6]

Chemical Identity
Identifier Value References

CAS Number 64896-28-2 [1][3]

IUPAC Name

[(2S,3S)-3-

(diphenylphosphanyl)butan-2-

yl]-diphenylphosphane

[3]

InChI

InChI=1S/C28H28P2/c1-

23(29(25-15-7-3-8-16-25)26-

17-9-4-10-18-26)24(2)30(27-

19-11-5-12-20-27)28-21-13-6-

14-22-28/h3-24H,1-

2H3/t23-,24-/m0/s1

[3]

SMILES

C--INVALID-LINK--

P(c1ccccc1)c2ccccc2">C@HP

(c3ccccc3)c4ccccc4

[7]

Spectral Data
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Detailed spectral analysis is crucial for the characterization and quality control of (2S,3S)-(-)-
Bis(diphenylphosphino)butane. While high-resolution spectra are not provided here, the

following tables summarize key spectral data.

NMR Spectroscopy
Nucleus Chemical Shift (δ) ppm References

¹H NMR

The spectrum is complex due

to the phenyl and methyl

protons.

[3][4]

¹³C NMR

Signals corresponding to the

methyl, methine, and aromatic

carbons are observed.

[3]

³¹P NMR

A single resonance is typically

observed due to the C2

symmetry of the molecule.

[4]

Infrared (IR) Spectroscopy
The IR spectrum of (S,S)-Chiraphos exhibits characteristic absorption bands corresponding to

the various functional groups present in the molecule. Key absorptions include those for C-H

stretching of the aromatic and aliphatic moieties, P-C stretching, and phenyl ring vibrations.

Mass Spectrometry
Mass spectrometric analysis of (S,S)-Chiraphos would show the molecular ion peak (M+) and

fragmentation patterns characteristic of phosphine ligands, including the loss of phenyl groups.

Experimental Protocols
Synthesis of (2S,3S)-(-)-Bis(diphenylphosphino)butane
The most common and practical synthesis of (S,S)-Chiraphos starts from the readily available

and inexpensive chiral pool starting material, (S,S)-tartaric acid.[1] The following is a

representative experimental protocol.
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Step 1: Synthesis of (S,S)-2,3-Butanediol Step 2: Tosylation Step 3: Nucleophilic Substitution

 (S,S)-Tartaric Acid  (S,S)-2,3-Butanediol 
 Reduction (e.g., with LiAlH4) 

 (S,S)-2,3-Butanediol  (S,S)-2,3-Butanediol ditosylate 
 Tosyl chloride, Pyridine 

 (S,S)-2,3-Butanediol ditosylate  (2S,3S)-(-)-Bis(diphenylphosphino)butane  Nucleophilic displacement 

 Lithium diphenylphosphide (LiPPh2) 

[Rh((S,S)-Chiraphos)(solvent)₂]⁺

[Rh((S,S)-Chiraphos)(olefin)]⁺

Coordination

Prochiral Olefin

H₂

[Rh(H)₂((S,S)-Chiraphos)(olefin)]⁺

Chiral Alkane

Oxidative Addition

[Rh(H)((S,S)-Chiraphos)(alkyl)]⁺

Migratory Insertion

Reductive Elimination

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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